molecular formula C19H27NO4 B1470957 Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate CAS No. 1363166-26-0

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

Cat. No.: B1470957
CAS No.: 1363166-26-0
M. Wt: 333.4 g/mol
InChI Key: XEBWIULVRFZVDT-UHFFFAOYSA-N
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Description

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is an organic compound with the molecular formula C19H27NO4 and a molecular weight of 333.4 g/mol. This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate typically involves the reaction of 1-Cbz-3-isopropylpiperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions . The general reaction scheme is as follows:

    Starting Material: 1-Cbz-3-isopropylpiperidine

    Reagent: Ethyl chloroformate

    Conditions: Basic conditions, inert atmosphere

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Various substituted esters or amides

Scientific Research Applications

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

  • Ethyl 1-Cbz-4-isopropylpiperidine-4-carboxylate
  • Ethyl 1-Cbz-2-isopropylpiperidine-2-carboxylate

These compounds share a similar core structure but differ in the position of the isopropyl and ester groups. The unique positioning in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-4-23-17(21)19(15(2)3)11-8-12-20(14-19)18(22)24-13-16-9-6-5-7-10-16/h5-7,9-10,15H,4,8,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBWIULVRFZVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129780
Record name 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-26-0
Record name 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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